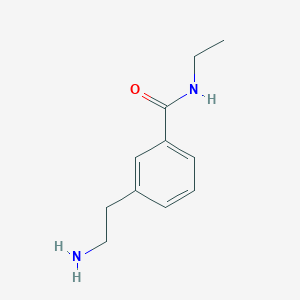

3-(2-aminoethyl)-N-ethylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

3-(2-aminoethyl)-N-ethylbenzamide |

InChI |

InChI=1S/C11H16N2O/c1-2-13-11(14)10-5-3-4-9(8-10)6-7-12/h3-5,8H,2,6-7,12H2,1H3,(H,13,14) |

InChI Key |

MQJRMMKZUQWZIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC=CC(=C1)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-(2-aminoethyl)-N-ethylbenzamide and Core Benzamide (B126) Scaffolds

The synthesis of this compound, while not extensively detailed in publicly available literature, can be approached through well-established methods for amide bond formation and the introduction of functionalized side chains. The core of these strategies lies in the robust and versatile chemistry of benzamide synthesis.

Strategies for Amide Bond Formation in Benzamide Derivatives

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed to achieve this transformation efficiently. The most common approach involves the coupling of a carboxylic acid or its activated derivative with an amine.

One of the most traditional and widely used methods is the reaction of a benzoyl chloride with an appropriate amine. This method is often rapid and high-yielding. For the synthesis of an N-ethylbenzamide core, this would involve the reaction of a substituted benzoyl chloride with ethylamine (B1201723).

Alternatively, direct condensation of a benzoic acid and an amine can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

More contemporary and "green" approaches aim to minimize waste and avoid harsh reagents. For instance, catalytic methods for direct amidation are gaining prominence. These can involve boric acid derivatives or other Lewis acids that promote the dehydration of the carboxylic acid and amine.

A general synthetic scheme for the formation of an N-ethylbenzamide core is presented below:

Scheme 1: General Routes to N-Ethylbenzamide Core

A plausible synthetic pathway for the N-ethylbenzamide core. Route A illustrates the acylation of ethylamine with a substituted benzoyl chloride. Route B shows the direct coupling of a substituted benzoic acid with ethylamine mediated by a coupling agent.

Incorporation of Aminoethyl Side Chains

The introduction of the 2-aminoethyl group at the 3-position of the benzamide ring requires a multi-step synthetic sequence. A common strategy involves starting with a commercially available 3-substituted benzoic acid derivative that can be elaborated into the desired aminoethyl side chain.

One viable route begins with 3-cyanobenzoic acid. The cyano group can be reduced to an aminomethyl group, which can then be extended to the aminoethyl chain. Alternatively, a more direct approach involves the use of a protected aminoethyl synthon. For instance, starting with a 3-bromobenzoic acid derivative, a protected aminoethyl group, such as N-Boc-2-aminoacetaldehyde, can be introduced via a coupling reaction, followed by reduction and deprotection.

A plausible synthetic route for this compound is outlined in Scheme 2. This approach starts with 3-bromobenzoic acid, which is first converted to the corresponding N-ethylbenzamide. Subsequent palladium-catalyzed cross-coupling with a protected aminoethyl equivalent, followed by deprotection, would yield the target compound.

Scheme 2: Plausible Synthetic Route to this compound

A potential synthetic pathway for this compound. The synthesis commences with the formation of N-ethyl-3-bromobenzamide, followed by a cross-coupling reaction to introduce the protected aminoethyl moiety, and a final deprotection step.

Derivatization Strategies for Structural Modification and Analogue Synthesis

The modular nature of the this compound scaffold allows for extensive structural modifications to explore structure-activity relationships and develop new chemical entities with tailored properties.

Modification of Benzoyl Ring Substituents

The aromatic ring of the benzamide core is amenable to a wide range of substitution patterns. Starting from variously substituted benzoic acids, a library of analogues can be synthesized. Common modifications include the introduction of electron-donating or electron-withdrawing groups, halogens, or alkyl chains. These substituents can influence the electronic properties, lipophilicity, and metabolic stability of the molecule.

For example, the synthesis of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide has been reported, demonstrating the feasibility of introducing diverse functionalities onto the benzoyl ring. nih.gov

Table 1: Examples of Benzoyl Ring Modifications on Analogous Benzamides

| Substituent at 4-position | Resulting Compound | Reference |

| Chloro | N-(2-aminoethyl)-4-chlorobenzamide | nih.gov |

| Nitro | N-(2-aminoethyl)-4-nitrobenzamide | nih.gov |

Variations of the Aminoethyl Moiety

The aminoethyl side chain provides a key handle for derivatization. The primary amine can be alkylated, acylated, or used as a nucleophile in various coupling reactions to introduce a wide array of substituents. Furthermore, the length and branching of the alkyl chain connecting the amine to the benzoyl ring can be varied.

For instance, the synthesis of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs has been described, where the aminoethyl moiety is part of a larger glycine-like structure. nih.gov This highlights the potential for creating peptide-like structures based on the benzamide scaffold.

Table 2: Examples of Aminoethyl Moiety Modifications

| Modification | Resulting Scaffold | Reference |

| N-Benzylation | N-(2-(Benzylamino)ethyl)benzamide | nih.gov |

| N-Phenylation | N-(2-aminoethyl)-N-phenylbenzamide | nih.gov |

Synthesis of Heterocyclic-Fused Benzamide Analogues (e.g., Quinazolinone, Thiadiazole, Pyrazole)

The benzamide and aminoethyl functionalities can serve as reactive handles for the construction of fused heterocyclic systems. This strategy can lead to the generation of novel, rigidified analogues with distinct pharmacological profiles.

Quinazolinones: Quinazolinone derivatives can be synthesized from 2-aminobenzamides through condensation with aldehydes or their equivalents. nih.gov While not a direct derivatization of the 3-(2-aminoethyl) group, this demonstrates a common strategy for elaborating the core benzamide structure.

Thiadiazoles: 1,3,4-Thiadiazole (B1197879) rings can be formed from the reaction of thiosemicarbazides with carboxylic acids. researchgate.net The aminoethyl group of this compound could potentially be converted to a thiosemicarbazide (B42300) and then cyclized to form a thiadiazole-containing analogue.

Pyrazoles: Pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazines. The aminoethyl side chain could be functionalized to incorporate a hydrazine (B178648) moiety, which could then be used to construct a fused pyrazole (B372694) ring.

The synthesis of such fused systems often involves multi-step sequences and careful selection of reaction conditions to achieve the desired regioselectivity.

Novel Synthetic Protocols and Green Chemistry Approaches in Benzamide Synthesis

The drive towards sustainable chemical manufacturing has spurred the development of novel synthetic methodologies for benzamide synthesis that are more efficient and environmentally benign than traditional methods. These approaches focus on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency. Key advancements include the adoption of greener solvents, microwave-assisted synthesis, and flow chemistry techniques.

Traditional amide bond formation often relies on polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP), or chlorinated solvents such as dichloromethane (B109758) (DCM). rsc.orgresearchgate.netucl.ac.uk These solvents, however, are associated with significant environmental and health concerns. researchgate.net Consequently, research has focused on identifying safer alternatives. A comparative study on the use of different solvents in common amide coupling reactions has shown that solvents like ethyl acetate (B1210297) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be viable replacements for DCM and DMF in many cases. rsc.org Water, often considered an unsuitable solvent for such reactions due to potential hydrolysis, has been re-evaluated as a greener alternative, particularly with the use of micellar catalysis to facilitate the reaction between hydrophobic substrates. acs.org

The following table summarizes the evaluation of alternative solvents for amide coupling reactions, highlighting their potential to replace conventional hazardous solvents.

| Conventional Solvent | Green Alternative(s) | Coupling Reagent | Observations |

| Dichloromethane (DCM) | Ethyl Acetate, 2-MeTHF | Various | Good to excellent yields, demonstrating viability as replacements. rsc.org |

| N,N-Dimethylformamide (DMF) | 2-MeTHF, Cyclopentyl methyl ether (CPME) | HATU, T3P | Effective replacement, particularly in peptide synthesis. researchgate.net |

| Toluene | Water (with surfactant) | EDC/HOBt | Promising for certain substrates, promoting green chemistry principles. acs.org |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net The application of microwave irradiation to benzamide synthesis has been shown to be highly effective. For instance, the hydrolysis of benzamide, which typically takes an hour under conventional heating, can be completed in just 7 minutes with a 99% yield under microwave conditions. researchgate.net Similarly, microwave-assisted ring-opening of oxazolones by amines provides a rapid and efficient route to benzamide derivatives that is difficult to achieve through conventional heating. researchgate.net

A comparison between conventional and microwave-assisted synthesis for selected benzamide-related reactions is presented below:

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Hydrolysis of Benzamide | 1 hour reflux | 7 minutes, 99% yield | researchgate.net |

| Synthesis of Benzamides from Oxazolone | Difficult, low yield | Reduced reaction time, good yields | researchgate.net |

| Synthesis of Triazole Derivatives | >24 hours, <5% yield | 10 minutes, 56% yield | nih.gov |

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of amides in flow reactors has been successfully demonstrated using various methods. One approach involves the direct amidation of carboxylic acids using a coupling reagent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in a screw reactor, achieving high conversion at room temperature without the need for a metal catalyst. researchgate.net Another flow protocol utilizes a resin-supported carbodiimide (B86325) reagent, allowing for the rapid synthesis of a library of amides through sequential injections of different carboxylic acid and amine combinations. nih.gov These continuous flow methods represent a significant step towards more efficient and sustainable production of benzamides.

Precursor Chemistry and Intermediate Transformations in the Synthesis of N-(2-aminoethyl)benzamides

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the amide bond and the introduction of the 3-amino group on the benzoyl moiety. The selection of precursors and the sequence of transformations are crucial for an efficient synthesis.

A common and logical starting point for the synthesis of 3-aminobenzamides is 3-nitrobenzoic acid, a readily available commercial reagent. The synthesis of the target molecule, this compound, can be envisioned through the following sequence of reactions:

Activation of the Carboxylic Acid: 3-Nitrobenzoic acid is first converted into a more reactive acylating agent. A standard method is the reaction with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding 3-nitrobenzoyl chloride. sigmaaldrich.com This acyl chloride is highly reactive and can be used directly in the next step.

Amide Bond Formation: The freshly prepared 3-nitrobenzoyl chloride is then reacted with N-ethylethylenediamine in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. This reaction forms the amide bond, yielding the intermediate N-ethyl-3-nitro-N'-(2-aminoethyl)benzamide. It is crucial to control the stoichiometry to favor mono-acylation of the diamine.

Reduction of the Nitro Group: The final step is the reduction of the nitro group to the desired primary amine. This transformation can be achieved using various reducing agents. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a clean and efficient method. sci-hub.st Other reducing systems, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic medium, can also be employed. unimi.it

The following table outlines the key transformations in this synthetic pathway:

| Step | Precursor | Reagents and Conditions | Intermediate/Product |

| 1. Acyl Halide Formation | 3-Nitrobenzoic acid | Thionyl chloride (SOCl₂), reflux | 3-Nitrobenzoyl chloride |

| 2. Amidation | 3-Nitrobenzoyl chloride, N-Ethylethylenediamine | Aprotic solvent (e.g., DCM), Base (e.g., Triethylamine) | N-ethyl-3-nitro-N'-(2-aminoethyl)benzamide |

| 3. Nitro Group Reduction | N-ethyl-3-nitro-N'-(2-aminoethyl)benzamide | H₂, Pd/C, Ethanol or SnCl₂/HCl | This compound |

Other synthetic strategies can also be considered for the preparation of N-(2-aminoethyl)benzamides.

Amide Coupling from 3-Aminobenzoic Acid: An alternative approach starts with 3-aminobenzoic acid. nih.gov The amide bond can be formed by coupling 3-aminobenzoic acid with a suitably protected N-ethylethylenediamine derivative, for example, N-Boc-N'-ethylethylenediamine. Common coupling reagents for this transformation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (HOBt), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). mychemblog.comnih.gov The final step would involve the deprotection of the Boc group under acidic conditions to yield the target compound.

Reductive Amination: Reductive amination offers another pathway. nih.gov This could involve the reaction of 3-formyl-N-ethylbenzamide with a protected ethylenediamine, such as N-Boc-ethylamine, under reducing conditions (e.g., sodium triacetoxyborohydride). Subsequent deprotection would yield the desired product. The synthesis of the starting aldehyde could be achieved from 3-methylbenzoic acid or other suitable precursors.

These varied synthetic approaches provide flexibility in the choice of starting materials and reaction conditions, allowing for the optimization of the synthesis of this compound based on factors such as cost, availability of reagents, and desired purity.

Molecular Structure and Conformational Analysis

Elucidation of Molecular Structure through X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal. For benzamide (B126) derivatives, this method has revealed key structural features that are likely to be present in 3-(2-aminoethyl)-N-ethylbenzamide.

Typically, the benzamide moiety adopts a planar conformation due to the delocalization of electrons across the amide bond and the aromatic ring. The crystal structures of N-substituted benzamides often exhibit intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or extended chains. nih.govacs.org In the case of this compound, the primary amine of the aminoethyl group introduces an additional site for hydrogen bonding, potentially leading to more complex three-dimensional networks.

Spectroscopic and Spectrometric Characterization of this compound and its Derivatives

Spectroscopic and spectrometric techniques provide valuable information about the molecular structure and functional groups present in a compound. The expected spectral data for this compound are inferred from the analysis of closely related compounds.

¹H NMR and ¹³C NMR spectroscopy are fundamental tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, the following characteristic signals are predicted.

¹H NMR:

Aromatic Protons: The protons on the benzene (B151609) ring are expected to appear in the aromatic region (typically δ 7-8 ppm). The substitution pattern will lead to a complex splitting pattern.

Ethyl Group: The N-ethyl group will show a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃).

Aminoethyl Group: The two methylene groups of the 2-aminoethyl side chain will likely appear as distinct multiplets.

Amide and Amine Protons: The N-H proton of the amide and the N-H protons of the primary amine will appear as broad signals, and their chemical shifts can be influenced by solvent and concentration. nih.govnih.gov

¹³C NMR:

Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the downfield region (typically δ 120-140 ppm). The carbon attached to the amide group will be distinct from the others.

Carbonyl Carbon: The amide carbonyl carbon is expected to have a chemical shift in the range of δ 165-175 ppm.

Aliphatic Carbons: The carbons of the ethyl and aminoethyl groups will appear in the upfield region of the spectrum.

The following table presents predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from related benzamide structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.2 - 7.8 | 125 - 135 |

| Aromatic C-C(O) | - | ~138 |

| Aromatic C-CH₂ | - | ~140 |

| C=O | - | ~168 |

| Amide NH | 6.0 - 8.0 (broad) | - |

| N-CH₂ (ethyl) | ~3.4 (q) | ~35 |

| CH₃ (ethyl) | ~1.2 (t) | ~15 |

| C-CH₂ (aminoethyl) | ~2.9 (t) | ~39 |

| N-CH₂ (aminoethyl) | ~2.8 (t) | ~42 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry is expected to show a molecular ion peak corresponding to its molecular weight.

Common fragmentation pathways for N-alkylbenzamides involve cleavage of the amide bond. nist.gov The fragmentation of this compound would likely involve the loss of the ethyl group and fragmentation of the aminoethyl side chain.

The table below outlines the predicted major fragments in the mass spectrum of this compound.

| m/z | Proposed Fragment |

|---|---|

| [M]+ | Molecular Ion |

| [M - 29]+ | Loss of ethyl group (•C₂H₅) |

| [M - 44]+ | Loss of •CH₂CH₂NH₂ |

| 148 | [C₉H₁₀NO]+ |

| 120 | [C₇H₆NO]+ |

| 105 | [C₇H₅O]+ (benzoyl cation) |

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and amine functional groups.

N-H Stretching: The secondary amide N-H stretch is typically observed around 3300 cm⁻¹. The primary amine will show two N-H stretching bands in the region of 3400-3250 cm⁻¹. spcmc.ac.inspectroscopyonline.com

C=O Stretching: The amide I band (mainly C=O stretch) is a strong absorption expected in the range of 1630-1680 cm⁻¹. spcmc.ac.in

N-H Bending: The amide II band (N-H bend coupled with C-N stretch) appears around 1550 cm⁻¹. The N-H bending of the primary amine is also expected in this region. spcmc.ac.in

C-N Stretching: The C-N stretching vibrations of the amide and amine groups will be present in the fingerprint region.

Aromatic C-H Stretching: These will be observed above 3000 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3400 - 3250 (two bands) |

| Secondary Amide | N-H Stretch | ~3300 |

| Aromatic | C-H Stretch | >3000 |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| Amine/Amide | N-H Bend (Amide II) | 1650 - 1550 |

Conformational Landscape and Intramolecular Interactions

The presence of flexible side chains in this compound gives rise to a complex conformational landscape. The rotation around the C-N amide bond is restricted due to its partial double bond character, leading to the possibility of cis and trans isomers, with the trans conformation being generally more stable in secondary amides.

The orientation of the N-ethyl and 3-(2-aminoethyl) groups relative to the benzoyl group can be described by several torsion angles. Computational studies on related benzamides have shown that the conformational preferences are governed by a balance of steric and electronic effects. scispace.com

A key feature of the conformational behavior of this molecule is the potential for intramolecular hydrogen bonding. The amino group on the side chain can act as a hydrogen bond donor, and the carbonyl oxygen of the amide can act as a hydrogen bond acceptor. nih.gov The formation of an intramolecular hydrogen bond would lead to a more compact, cyclic conformation, which could have a significant impact on the molecule's properties and biological activity. The presence and strength of such an interaction can often be inferred from NMR and IR spectroscopic data. nih.govnih.gov

Mechanistic Investigations of Biological Interactions Non Clinical

Enzyme Inhibition Studies of 3-(2-aminoethyl)-N-ethylbenzamide Analogues

The structural motif of benzamide (B126) is a key feature in a variety of pharmacologically active molecules. Researchers have synthesized and evaluated numerous analogues for their potential to inhibit various enzymes, leading to a deeper understanding of their structure-activity relationships.

Inhibition of Cytochrome P450 (CYP) Isoforms (e.g., CYP3A4)

Cytochrome P450 enzymes are a superfamily of monooxygenases crucial for the metabolism of a wide array of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. researchgate.net Studies on compounds structurally related to this compound have revealed inhibitory effects on this enzyme family.

For instance, the related compound 3-aminobenzamide (B1265367) has been shown to be an inhibitor of P450. ukm.my In vitro experiments demonstrated that 3-aminobenzamide significantly decreased the NADPH-dependent covalent binding of the herbicide dichlobenil (B1670455) and the hydroxylation of p-nitrophenol in rat olfactory microsomes. ukm.my These processes are understood to be mediated by a specific form of cytochrome P450. ukm.my Furthermore, 3-aminobenzamide markedly reduced the P450-dependent metabolic activation of the tobacco-specific nitrosamine (B1359907) NNK in rat olfactory microsomes and had a slight inhibitory effect on the P450 2B1-dependent pentoxyresorufin-O-dealkylase activity in liver microsomes from phenobarbital-treated rats. ukm.my These findings suggest that the benzamide structure can contribute to the inhibition of CYP isoforms, a critical consideration in drug development. researchgate.netukm.my

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Its inhibition is a primary therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. nih.govbenthamscience.com

A series of benzamide derivatives, developed as analogues of trimethoprim (B1683648), were assessed for their activity against AChE. nih.gov Within this series, compound JW8 emerged as the most potent inhibitor of AChE, with a half-maximal inhibitory concentration (IC₅₀) of 0.056 µM. nih.gov This potency is comparable to that of donepezil (B133215) (IC₅₀ = 0.046 µM), a drug commonly used for the treatment of Alzheimer's disease. nih.gov

Inhibition of Acetylcholinesterase (AChE) by Benzamide Analogue JW8

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| JW8 | AChE | 0.056 | Donepezil | 0.046 |

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is an essential enzyme involved in the synthesis of DNA, purines, and certain amino acids. sigmaaldrich.com It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in cellular metabolism. sigmaaldrich.com Consequently, DHFR is a well-established target for anticancer and antimicrobial drugs. researchgate.net

In a search for new human DHFR (hDHFR) inhibitors, a series of eleven benzamide derivatives (compounds JW1–JW8 , MB1 , MB3 , MB4 ) were synthesized and evaluated. nih.gov These compounds were designed as analogues of trimethoprim, incorporating an amide bond characteristic of the DNA-binding ligand netropsin. nih.gov All the tested benzamides demonstrated inhibitory activity against hDHFR, with IC₅₀ values ranging from 4.72 to 20.17 µM. nih.gov Notably, all analogues showed greater activity than the parent compound, trimethoprim (IC₅₀ = 55.26 µM). nih.gov The derivatives JW2 and JW8 were identified as the most promising inhibitors in this series. nih.gov Another study on methotrexate (B535133) analogues, where the glutamate (B1630785) portion was replaced with basic amino acids, also explored DHFR inhibition. nih.gov

Inhibition of Human Dihydrofolate Reductase (hDHFR) by Benzamide Analogues

| Compound Series | Target Enzyme | IC₅₀ Range (µM) | Most Promising Compounds |

|---|---|---|---|

| JW1–JW8, MB1, MB3, MB4 | hDHFR | 4.72 - 20.17 | JW2, JW8 |

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Glycogen synthase kinase-3β is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. nih.gov Its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's, bipolar disorder, and cancer, making it an attractive therapeutic target. nih.govmdpi.com

While specific studies on this compound analogues were not identified, research into other structurally related compounds highlights the potential of the benzamide and carboxamide scaffolds as GSK-3β inhibitors. For example, a series of inhibitors based on an N-(pyridin-2-yl)cyclopropanecarboxamide scaffold was designed and evaluated, leading to the identification of a compound with an IC₅₀ of 70 nM against GSK-3β. researchgate.net Another study described a potent series of 2-amino-3,5-diarylbenzamide inhibitors of IKK kinases, which are also involved in cellular signaling pathways. semanticscholar.org The development of small molecule inhibitors for GSK-3β is an active area of research, with a focus on achieving selectivity to avoid off-target effects. nih.govnih.gov

Inhibition of α-Glucosidase

α-Glucosidase is an intestinal enzyme that breaks down complex carbohydrates into absorbable monosaccharides like glucose. ijmphs.com Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby lowering post-meal blood glucose levels, which is a key strategy in managing type 2 diabetes. ijmphs.com

While extensive research has been conducted on α-glucosidase inhibitors from various sources, including those with amide structures, specific data on the inhibitory activity of analogues of this compound against α-glucosidase were not available in the searched literature. nih.govijmphs.com Studies have reported on the α-glucosidase inhibitory potential of various heterocyclic derivatives containing amide or benzamide moieties, such as benzimidazole-thioquinoline derivatives and N′-substituted benzylidene benzohydrazide-1,2,3-triazoles. For instance, a 4-bromobenzyl derivative of benzimidazole-thioquinoline was found to be a potent competitive inhibitor of α-glucosidase with an IC₅₀ value of 28.0 µM, significantly more potent than the reference drug acarbose. However, these compounds are structurally distinct from this compound.

Inhibition of Mitogen-Activated Protein Kinase (ERK1/2) Signaling Pathways

The mitogen-activated protein kinase (MAPK) cascade, which includes the ERK1/2 signaling pathway, is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of the ERK1/2 pathway is a common feature in many cancers, making it a target for therapeutic intervention.

Direct inhibition studies of this compound analogues on ERK1/2 were not found in the provided search results. However, research into related benzamide structures has shown activity against other members of the MAPK family. For example, a series of novel 4-chloro-N-phenyl benzamide derivatives have been identified as inhibitors of p38α MAPK, another key member of the MAPK family involved in inflammation and stress responses. nih.govsigmaaldrich.com The design of kinase inhibitors often involves exploring different chemical scaffolds, and benzamide derivatives have been investigated as tyrosine kinase inhibitors and inhibitors of other kinases like ALK5, which can inform the design of p38α MAP kinase inhibitors.

Interactions with Bacterial Ribonuclease P (RnpA)

Ribonuclease P (RNase P) is an essential enzyme that catalyzes the 5'-end maturation of precursor transfer RNAs (pre-tRNAs) and is found in all domains of life. wikipedia.orgnih.gov In bacteria, RNase P is a ribonucleoprotein composed of a catalytic RNA subunit (P RNA) and a small protein cofactor known as RnpA. wikipedia.orgnih.gov The RnpA subunit is crucial for the enzyme's activity in vivo, as it facilitates the binding of the precursor tRNA substrate. nih.gov

While direct studies on "this compound" are not prevalent in the reviewed literature, research into small-molecule inhibitors of bacterial RNase P has identified compounds with related structural motifs. For instance, a thiosemicarbazide (B42300) derivative, RNPA2000, was initially reported to interact with RnpA and inhibit the in vitro processing of pre-tRNA by Staphylococcus aureus RNase P. nih.gov Further structure-activity relationship (SAR) studies led to the identification of derivatives with enhanced potency, including compounds that replaced the thiosemicarbazide core with a semicarbazide (B1199961) core, a feature that shares some structural similarity with the amide group in benzamide derivatives. nih.gov

However, subsequent investigations have suggested that the inhibitory action of compounds like RNPA2000 and its derivatives may not be due to specific, direct inhibition of the RnpA active site. Instead, it is proposed that these molecules may act as "pan-assay interference compounds" (PAINS) by inducing the formation of insoluble aggregates of the RnpA protein, particularly in the presence of magnesium ions. nih.gov This aggregation effectively sequesters the RnpA protein, leading to an apparent inhibition of RNase P activity in in-vitro assays. nih.gov These findings underscore the importance of careful mechanistic validation when screening for inhibitors of bacterial RNase P.

Anticancer Activity in Cell Line Models and Mechanistic Insights

Induction of Apoptosis in Cellular Systems

No publicly available scientific literature has specifically investigated the induction of apoptosis in cellular systems by this compound. While research has been conducted on related compounds, such as N-Alkylamide derivatives which have been shown to moderately induce late-stage apoptosis in cancer cell lines at high concentrations, these findings cannot be directly extrapolated to this compound. sciopen.com Studies on other structurally related molecules have also explored their potential as anticancer agents, but specific data on the apoptotic mechanisms of this compound are absent from the current body of scientific research. nih.govscielo.br Therefore, a detailed analysis of its pro-apoptotic activity, including the cell lines affected, the molecular pathways involved (e.g., intrinsic or extrinsic pathways), and the key protein mediators, remains to be determined.

DNA Interaction Studies

There is currently no specific data from published scientific studies on the interaction of this compound with DNA. While the broader class of benzamide compounds has been a subject of interest in DNA interaction studies, the specific binding mode and affinity of this compound have not been characterized. nih.gov

For instance, research on the parent molecule, benzamide, has suggested that it can bind to DNA, with a preference for coenzymic DNA associated with poly(ADP-ribose) polymerase. nih.gov X-ray crystallography of a model complex of benzamide with 9-ethyladenine (B1664709) indicated a specific hydrogen bond formation, with the benzamide's aromatic ring positioned nearly perpendicular to the stacked adenine (B156593) bases, a mode distinct from intercalation. nih.gov However, the introduction of the 2-aminoethyl and N-ethyl substituents in this compound would significantly alter its electronic and steric properties, making it impossible to directly apply these findings.

Studies on other complex molecules containing moieties that might be structurally related have explored their DNA binding properties through various techniques, including UV-vis spectroscopy, thermal denaturation, and molecular docking. nih.govmdpi.com These investigations have revealed different binding modes, such as groove binding. nih.govmdpi.com However, without direct experimental evidence for this compound, any discussion of its potential DNA interaction remains speculative.

To provide a comprehensive understanding of its mechanism of action, dedicated studies are required to elucidate whether this compound binds to DNA and to characterize the nature of any such interaction.

Structure Activity Relationship Sar Studies

Impact of Benzamide (B126) Core Modifications on Biological Activity

Furthermore, research on benzamide derivatives containing a pyrimidine (B1678525) or pyrazoline ring fused to the core has demonstrated that such modifications can lead to compounds with significant antimicrobial activity. cyberleninka.ru The biological efficacy of these derivatives was found to be dependent on the nature of the heterocyclic system and the substituents on the benzoyl moiety. cyberleninka.ru

The following table summarizes the impact of various benzamide core modifications on the biological activity of analogous compounds.

| Core Modification | Analogous Compound Series | Observed Impact on Biological Activity | Reference |

| Introduction of alkoxy groups | Tris-benzamides | Essential for constructing compounds with high binding affinity to the estrogen receptor. | nih.gov |

| Fusion with pyrimidine/pyrazoline rings | Benzamide derivatives with heterocyclic cores | Resulted in compounds with notable antimicrobial activity against S. aureus and E. coli. | cyberleninka.ru |

| Substitution with pyridine-linked 1,2,4-oxadiazole (B8745197) | Benzamides with heterocyclic substituents | Exhibited insecticidal and fungicidal properties, with activity dependent on the substitution pattern. | nih.gov |

This table is illustrative and based on data from structurally related compounds.

Role of N-Ethyl Substitution and Aminoethyl Chain Length

The N-alkylation of the benzamide nitrogen and the length and nature of the aminoalkyl chain are pivotal for the pharmacokinetic and pharmacodynamic properties of these molecules. While direct data on N-ethyl substitution in 3-(2-aminoethyl)-N-ethylbenzamide is scarce, studies on related N-alkylated benzamides and compounds with aminoalkyl chains provide valuable insights.

Research on N-alkyl and N-aryl piperazine (B1678402) derivatives has shown that the nature of the N-substituent significantly influences antimicrobial activity. nih.gov This suggests that the N-ethyl group in this compound likely plays a role in modulating the compound's interaction with its biological target.

In a series of N-(2-dialkylaminoethyl)-N-(2,6-dimethylphenyl)benzamides, the dialkylaminoethyl chain was found to be a key feature for obtaining water-soluble hydrochlorides with antimicrobial activity. farmaciajournal.com This highlights the importance of the aminoethyl group for the physicochemical properties and biological action of such compounds. The length of the alkyl chain can also be critical, as demonstrated in studies of cationic surfactants containing an amide group, where the alkyl chain length influenced the thermodynamic parameters of adsorption and micellization, which in turn can affect biological activity. researchgate.net

The data in the table below, derived from studies on analogous compounds, illustrates the importance of the N-substituent and the aminoalkyl chain.

| Modification | Analogous Compound Series | Observed Impact on Biological Activity | Reference |

| N-alkylation | N-alkyl piperazine derivatives | The nature of the N-alkyl group influenced the spectrum of antimicrobial activity. | nih.gov |

| Presence of a dialkylaminoethyl chain | N-(2-dialkylaminoethyl)-N-(2,6-dimethylphenyl)benzamides | Conferred water solubility and was associated with antimicrobial properties. | farmaciajournal.com |

| Variation in alkyl chain length | Cationic surfactants with amide groups | Affected surface and thermodynamic properties, which are linked to biological activity. | researchgate.net |

This table is illustrative and based on data from structurally related compounds.

Influence of Aromatic and Heterocyclic Substitutions on Ligand-Target Interactions

A study on benzamides substituted with a pyridine-linked 1,2,4-oxadiazole moiety found that these compounds exhibited notable insecticidal and fungicidal activities. nih.gov The specific activity was dependent on the substitution pattern on both the benzamide and the pyridine (B92270) ring, indicating a direct influence on the ligand-target interaction. For example, certain compounds showed high larvicidal activity against mosquito larvae, while others were effective against specific fungal strains. nih.gov

Similarly, the synthesis of benzamide derivatives containing pyrimidine or pyrazoline rings resulted in compounds with significant biological effectiveness against both gram-positive and gram-negative bacteria. cyberleninka.ru The presence of these heterocyclic systems was a key determinant of their antimicrobial action.

The following table summarizes the effects of aromatic and heterocyclic substitutions in analogous compound series.

| Substitution | Analogous Compound Series | Observed Impact on Biological Activity | Reference |

| Pyridine-linked 1,2,4-oxadiazole | Substituted benzamides | Conferred insecticidal and fungicidal properties, with activity dependent on the substitution pattern. | nih.gov |

| Pyrimidine or pyrazoline rings | Benzamide derivatives | Resulted in compounds with significant antimicrobial activity. | cyberleninka.ru |

| Fluoro- and trifluoromethyl-substituents | N-(2-dialkylaminoethyl)-N-(2,6-dimethylphenyl)benzamides | Enhanced antimicrobial activity, likely by promoting electrostatic interactions and improving membrane permeability. | farmaciajournal.com |

This table is illustrative and based on data from structurally related compounds.

Pharmacophore Identification and Lead Optimization Principles

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential three-dimensional arrangement of chemical features required for biological activity. For the N-benzyl benzamide class of melanogenesis inhibitors, a 3D pharmacophore model was developed to understand the ligand-receptor interactions. nih.gov This model, based on local reactive descriptors, helps in identifying the key atomic features responsible for the observed biological activity and can guide the design of more potent analogs. nih.gov

The principles of lead optimization for benzamide derivatives often involve iterative synthesis and biological testing to refine the structure for improved activity and selectivity. In the development of tris-benzamide estrogen receptor coregulator binding modulators, lead optimization was guided by conformational restriction, leading to the identification of a more potent analog. nih.gov This involved introducing specific alkyl substituents at the N- or C-terminus to enhance binding affinity and biological activity. nih.gov

The general principles for lead optimization in this chemical space, extrapolated from related studies, include:

Modification of the Benzamide Core: Introduction of substituents to enhance binding affinity and selectivity.

Variation of the N-Alkyl Group: Fine-tuning the size and nature of the N-alkyl substituent to optimize interactions with the target.

Alteration of the Aminoalkyl Chain: Adjusting the length and basicity of the aminoalkyl chain to improve pharmacokinetic properties and target engagement.

Introduction of Aromatic/Heterocyclic Moieties: To explore additional binding pockets and enhance potency.

These principles, derived from SAR studies of analogous compounds, provide a framework for the rational design of novel and more effective derivatives based on the this compound scaffold.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. mdpi.com This method evaluates the binding affinity by calculating the free energy of the ligand-target complex, offering insights into the compound's potential biological activity. mdpi.comnih.gov

Molecular docking studies are crucial for predicting how a ligand like 3-(2-aminoethyl)-N-ethylbenzamide might interact with key enzymatic targets. While direct docking studies on this specific compound are not widely available, research on analogous molecules and related benzamide (B126) derivatives provides a framework for understanding its potential interactions.

Dihydrofolate Reductase (DHFR): DHFR is a validated target for antimicrobial and anticancer therapies. mdpi.comresearchgate.net Docking studies on 1,3,4-thiadiazole (B1197879) derivatives, for example, have identified potential DHFR inhibitors. One such derivative showed a strong binding affinity (ΔG = -9.0 kcal/mol) by forming three hydrogen bonds with key residues ASP 21, SER 59, and TYR 22 in the enzyme's active site. mdpi.com The evaluation of DMDP derivatives against human DHFR has also been used to design more potent inhibitors by analyzing their interactions with residues like Leu 22, Phe 31, and Pro 61. researchgate.net

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is implicated in various diseases, including neurodegenerative disorders and cancer. In silico design and screening have been employed to identify multi-target agents against GSK-3β. researchgate.net For instance, a ligand-based screening of the ChEMBL database identified compounds with strong binding affinities for GSK-3β, highlighting the potential of computational methods to find novel inhibitors. researchgate.net

Cyclooxygenase (COX-1 and COX-2): COX enzymes are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Molecular docking has been used to guide the synthesis of NSAID-glucosamine bioconjugates, showing that modifying the parent drug can enhance binding within the COX-2 active site. nih.govnih.gov Studies on natural flavonoids have also used docking to assess their inhibitory potential against COX-2, with some flavonoids showing binding energies superior to known drugs like celecoxib. physchemres.org Such studies typically analyze interactions with critical residues like TYR 385 and SER 530. physchemres.org

Table 1: Example Binding Affinities of Related Compounds with Various Enzymes Below is a table showcasing binding affinity data from molecular docking studies of compounds structurally related to or targeting the same enzymes as this compound.

| Compound Class | Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues |

| 1,3,4-Thiadiazole Derivative | DHFR | -9.0 | ASP 21, SER 59, TYR 22 mdpi.com |

| DMDP Derivative (Compound 63) | DHFR | Not specified, but noted for significant hydrophobic contact | Leu 22, Phe 31, Pro 61 researchgate.net |

| Diclofenac-Glucosamine Bioconjugate | COX-2 | Not specified, but noted for enhanced binding | --- |

| Mefenamic Acid-Glucosamine Bioconjugate | COX-1 | Not specified, but noted for enhanced activity | --- |

| Flavanone | COX-2 | -9.1 | TYR 385, SER 530 physchemres.org |

This table is for illustrative purposes and shows data for analogous or functionally related compounds, as direct data for this compound was not available in the search results.

Dopamine (B1211576) receptors are critical targets for treating neurological and psychiatric disorders like Parkinson's disease and schizophrenia. nih.govnih.gov Homology modeling and molecular docking are used to understand how ligands interact with different dopamine receptor subtypes (e.g., D2, D3). nih.gov Studies have shown that the interaction between a ligand's protonatable amine and a conserved aspartate residue is crucial for binding. nih.gov For the D3 receptor, key amino acids like Asp110, Ser192, and Thr369 have been identified as important for ligand binding. nih.gov By creating models of wild-type and mutant receptors, researchers can simulate how compounds orient themselves within the binding cleft and predict their affinity and selectivity. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.govepstem.net These methods can determine a molecule's optimized geometry, vibrational frequencies, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.netbsu.by

The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. bsu.by Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and helps identify regions susceptible to electrophilic or nucleophilic attack. nih.gov For benzamide derivatives, these theoretical calculations provide insights that can be correlated with experimental data, such as IR spectra. epstem.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes that occur in both the ligand and the target protein over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe protein flexibility, ligand entry and exit pathways, and the stability of binding poses. nih.govbiorxiv.org

Enhanced sampling techniques like metadynamics are often used to accelerate the simulation of rare events, such as ligand unbinding, which would otherwise be computationally expensive to observe. elifesciences.orgfrontiersin.org By analyzing extensive MD simulation data, often with the help of Markov state models, researchers can characterize different metastable conformational states of a protein and understand how these different shapes influence ligand binding kinetics and affinity. nih.gov This approach provides a more complete understanding of the structural mechanisms underlying protein-ligand recognition. nih.gov

Prediction of Biological Activities and Properties (e.g., Analgesic Activity, Pharmacokinetics)

In silico methods are invaluable for predicting the biological activities and pharmacokinetic profiles of new chemical entities. Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a tool that links drug concentrations in the body to the observed effect, which is crucial for predicting therapeutic outcomes. nih.govnih.gov

For analgesic activity, computational models can help predict a compound's efficacy. The pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—determine a drug's bioavailability and half-life. frontiersin.org Studies on potential analgesic candidates, for instance, have used UPLC-MS/MS methods to determine pharmacokinetic profiles in preclinical models, measuring parameters like half-life (T½), volume of distribution (Vz), and absolute bioavailability. frontiersin.org These experimental results can be correlated with in silico predictions to build more accurate models for future drug candidates.

In Silico Design and Virtual Screening Approaches in Medicinal Chemistry

In silico drug design encompasses a range of computational techniques aimed at identifying and optimizing new drug candidates. slideshare.net A key component of this is virtual screening, which involves the computational evaluation of large libraries of chemical compounds to identify those likely to bind to a specific biological target. mdpi.commdpi.com

Virtual screening can be broadly categorized into two types:

Structure-Based Virtual Screening (SBVS): This approach, also known as target-based screening, uses the three-dimensional structure of the target protein to dock and score candidate ligands. mdpi.comceu.es It is a powerful method for discovering novel scaffolds that fit into a known binding site. ceu.es

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These techniques rely on the knowledge of existing active ligands, using their structural and physicochemical properties to build a model (e.g., a pharmacophore) to search for other molecules with similar features. nih.govmdpi.com

These virtual screening campaigns act as filters, narrowing down vast chemical libraries to a manageable number of promising hits for further experimental validation, thereby accelerating the early stages of drug discovery. mdpi.commdpi.com

Advanced Analytical Techniques for Compound Characterization and Quantification in Research Matrices

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the separation, purification, and analysis of "3-(2-aminoethyl)-N-ethylbenzamide". These methods leverage the differential partitioning of the analyte between a stationary phase and a liquid mobile phase to achieve separation.

Method Development for Separation and Purity Assessment

The development of a robust HPLC or UPLC method is a systematic process aimed at achieving optimal separation and reliable purity assessment. For "this compound," a reversed-phase approach is typically suitable due to its aromatic and moderately polar nature.

Key Method Development Parameters:

| Parameter | Considerations for this compound |

| Column (Stationary Phase) | A C18 column is a common starting point, offering good retention for aromatic compounds. The choice between different C18 phases (e.g., end-capped, high-density bonding) can influence selectivity. For UPLC, sub-2 µm particle size columns are used to enhance resolution and speed. waters.com |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. The pH of the aqueous phase is critical for controlling the ionization state of the primary amine, thereby affecting retention and peak shape. A buffer in the range of pH 3-7 is often employed. The organic solvent composition is optimized to achieve a suitable retention time, typically between 2 and 10 minutes for rapid analysis. researchgate.net |

| Detector | A UV detector is commonly used for aromatic compounds like "this compound," with detection wavelengths typically set around 254 nm or at the compound's specific maximum absorbance. A Photo Diode Array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment. waters.com |

| Flow Rate and Temperature | Flow rates are optimized for the column dimensions and particle size, typically 1 mL/min for standard HPLC and lower for UPLC. Column temperature can be controlled to improve peak shape and reproducibility. researchgate.net |

Purity assessment is achieved by analyzing the chromatogram for the presence of any impurity peaks. The area percentage of the main peak relative to the total area of all peaks provides an estimation of the compound's purity. Method validation according to ICH guidelines ensures the reliability of the purity determination. researchgate.net

Coupling with Mass Spectrometry (LC-MS, UPLC-MS/MS) for Identification and Quantification in Research Samples

Coupling HPLC or UPLC with mass spectrometry (MS) creates a powerful analytical tool (LC-MS or UPLC-MS/MS) for both the definitive identification and sensitive quantification of "this compound" in complex research samples, such as biological matrices. mdpi.comnih.govresearchgate.net

Identification: The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compound, which serves as a highly specific identifier. For "this compound," electrospray ionization (ESI) in positive ion mode would be expected to generate a prominent protonated molecule [M+H]⁺. Further fragmentation of this ion in the mass spectrometer (MS/MS) produces a characteristic fragmentation pattern, or "fingerprint," that can be used for unambiguous identification. nih.gov

Quantification: UPLC-MS/MS is the gold standard for quantifying low levels of compounds in complex matrices due to its high sensitivity and selectivity. nih.gov The technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ of the analyte) is selected and fragmented, and a specific product ion is monitored. This highly selective detection minimizes interference from matrix components. nih.gov

Typical UPLC-MS/MS Method Parameters for Quantification:

| Parameter | Example Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition (MRM) | Precursor Ion [M+H]⁺ → Product Ion (specific fragment) |

| Internal Standard | A structurally similar compound or a stable isotope-labeled version of the analyte is used for accurate quantification. nih.gov |

| Calibration Curve | A calibration curve is generated by analyzing a series of standards of known concentrations to establish the relationship between analyte concentration and instrument response. nih.gov |

| Sample Preparation | Protein precipitation or solid-phase extraction (SPE) is often employed to remove interfering substances from biological samples before analysis. youtube.com |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. "this compound" itself is not sufficiently volatile for direct GC analysis due to the presence of the polar primary amino group. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative. sigmaaldrich.comsigmaaldrich.com

Derivatization: The primary amino group can be derivatized using various reagents. Silylation is a common technique where the active hydrogen of the amine is replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (tBDMS) group. nih.govnih.govunina.itresearchgate.net For example, reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) would yield a volatile derivative suitable for GC-MS analysis. sigmaaldrich.comnih.govresearchgate.netnih.gov

GC-MS Analysis: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer for detection and identification. The resulting mass spectrum will show the molecular ion of the derivative and a characteristic fragmentation pattern that can be used to confirm the structure of the original compound. northwestern.eduresearchgate.net

Hypothetical GC-MS Data for a Silylated Derivative:

| Parameter | Expected Result |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Derivative | N-trimethylsilyl-3-(2-(trimethylsilylamino)ethyl)-N-ethylbenzamide |

| GC Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms) |

| MS Ionization | Electron Ionization (EI) |

| Key Mass Fragments | Fragments corresponding to the loss of methyl groups, the trimethylsilyl group, and characteristic cleavages of the ethylbenzamide and ethylamine (B1201723) side chains. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative NMR (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "this compound". nih.gov Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure.

Structural Elucidation:

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the protons of the ethyl groups (on the amide and the ethylamine chain), and the methylene (B1212753) protons of the aminoethyl side chain. The chemical shifts, integration values (proton count), and coupling patterns (spin-spin splitting) provide crucial information for assigning each proton to its position in the molecule.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the ethyl and aminoethyl groups.

Quantitative NMR (qNMR): qNMR is a primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the same compound. resolvemass.canih.govyoutube.comnih.gov The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. acs.org

For the purity determination of "this compound" by qNMR, a certified internal standard of known purity is added in a precise amount to a known amount of the sample. nih.govacs.org By comparing the integrals of specific, well-resolved signals of the analyte and the internal standard, the absolute purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the standard

Example qNMR Parameters:

| Parameter | Guideline |

| Internal Standard | A stable compound with signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone). |

| Solvent | A deuterated solvent in which both the analyte and standard are fully soluble (e.g., DMSO-d₆, D₂O). |

| Acquisition Parameters | A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate quantification. acs.org |

| Data Processing | Careful phasing and baseline correction are necessary for accurate integration. acs.org |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For "this compound," single-crystal XRD would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This information is crucial for understanding the compound's physical properties and its interactions in a biological context.

Crystal Growth: Growing single crystals of sufficient size and quality is the first and often most challenging step.

Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is used to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined (structure solution) and refined to obtain the final crystal structure.

In the absence of a single crystal, powder XRD can be used to obtain a fingerprint of the crystalline material, which is useful for identifying different polymorphic forms.

Spectrophotometric Methods for Interaction Studies (e.g., DNA Binding)

UV-Visible spectrophotometry is a widely used technique to investigate the interactions of small molecules with macromolecules like DNA. researchgate.netresearchgate.netnih.govnih.gov Given the aromatic benzamide (B126) core of "this compound," which could potentially intercalate between DNA base pairs, and the positively charged amino group at physiological pH, which could interact with the negatively charged phosphate (B84403) backbone of DNA, studying its DNA binding is of interest. nih.govoup.comconsensus.appnih.govcapes.gov.br

Methodology: The study typically involves titrating a solution of DNA with increasing concentrations of the compound and recording the UV-Vis absorption spectrum after each addition. The interaction with DNA can lead to changes in the absorption spectrum of the compound, such as:

Hypochromism: A decrease in absorbance, often indicative of intercalation, where the aromatic ring of the compound stacks between the DNA base pairs. researchgate.netmdpi.com

Hyperchromism: An increase in absorbance, which can suggest electrostatic interactions or groove binding. nih.gov

Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength.

Hypsochromic Shift (Blue Shift): A shift of the absorption maximum to a shorter wavelength.

By analyzing these spectral changes, the binding mode and the binding constant (K_b), which quantifies the strength of the interaction, can be determined.

Advanced Metabolomics Approaches for Investigating Metabolic Fate in Research Models

The metabolic fate of a xenobiotic compound such as this compound is a critical area of investigation in preclinical research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) provides insights into its potential efficacy and safety. Advanced metabolomics techniques offer powerful tools to elucidate these processes in detail. By employing high-resolution mass spectrometry coupled with liquid chromatography, researchers can identify and quantify the parent compound and its metabolites in complex biological matrices.

Based on the metabolism of structurally similar compounds like N-ethylbenzamide, a probable metabolic pathway for this compound in a research model such as the rat would involve several key transformations. The primary reactions are expected to be N-deethylation of the ethylamide group and hydrolysis of the amide bond. Further metabolism could involve oxidation of the ethylamino group and conjugation reactions, such as glycine (B1666218) conjugation of the resulting benzoic acid moiety to form hippuric acid derivatives. The ethylamine and aminoethyl side chains would also be subject to further metabolic processes.

Targeted Metabolomics (HPLC-MRM-MS)

Targeted metabolomics is a hypothesis-driven approach that focuses on the accurate quantification of a predefined set of known metabolites. For this compound, a targeted High-Performance Liquid Chromatography-Multiple Reaction Monitoring-Mass Spectrometry (HPLC-MRM-MS) method would be developed to specifically measure the parent compound and its predicted primary metabolites. This technique offers high sensitivity and specificity, making it the gold standard for quantitative analysis in complex biological samples like plasma, urine, and tissue homogenates.

The development of an HPLC-MRM-MS assay begins with the optimization of chromatographic conditions to separate the analytes of interest from endogenous matrix components. This is followed by the fine-tuning of mass spectrometer parameters for each specific compound. For each analyte, a precursor ion (the molecular ion of the compound) is selected and fragmented in the collision cell of the mass spectrometer to generate specific product ions. The instrument is then set to monitor these specific precursor-to-product ion transitions, known as MRM transitions. This process ensures that only the compounds of interest are detected and quantified, minimizing interferences.

Below is a hypothetical data table illustrating the kind of parameters that would be established for a targeted HPLC-MRM-MS method for this compound and its putative metabolites.

Table 1: Hypothetical HPLC-MRM-MS Parameters for the Analysis of this compound and its Metabolites

| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 207.15 | 148.10 | 50 | 22 |

| 3-(2-aminoethyl)benzamide (M1) | 179.11 | 162.08 | 50 | 18 |

| 3-(2-aminoethyl)benzoic acid (M2) | 166.08 | 148.07 | 50 | 20 |

This table is for illustrative purposes and contains hypothetical data.

Untargeted Metabolomics (HPLC-TOF/Orbitrap MS)

In contrast to targeted approaches, untargeted metabolomics aims to capture a comprehensive snapshot of all detectable metabolites in a sample, without a predefined list. This discovery-driven approach is particularly useful for identifying novel or unexpected metabolites of this compound and for understanding its broader impact on the endogenous metabolome of the research model. High-Performance Liquid Chromatography coupled to high-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, is the platform of choice for these studies.

These instruments provide high mass accuracy (typically below 5 ppm), which allows for the confident determination of the elemental composition of detected ions. The workflow involves acquiring full-scan mass spectra of all ions eluting from the HPLC column. The resulting complex datasets are then processed using specialized software to perform peak picking, alignment, and statistical analysis to find features that are significantly different between control and treated groups. The identity of these differentiating features can then be determined through fragmentation analysis (MS/MS) and comparison to spectral libraries.

The following table shows representative, hypothetical findings from an untargeted metabolomics study in rat plasma following administration of the compound.

Table 2: Representative Significant Features Identified in an Untargeted Metabolomics Study

| Observed m/z | Retention Time (min) | Fold Change (Treated vs. Control) | Putative Identification |

|---|---|---|---|

| 207.1498 | 5.8 | +++ | This compound |

| 179.1131 | 4.2 | ++ | 3-(2-aminoethyl)benzamide |

| 223.0972 | 3.5 | ++ | 3-(2-aminoethyl)hippuric acid |

| 381.2489 | 6.1 | + | Glucuronide conjugate of M1 |

This table is for illustrative purposes and contains hypothetical data. Fold change is indicated qualitatively: (+++) large increase, (++) moderate increase, (+) small increase, (---) large decrease.

Isotopic Tracer Analysis (e.g., 13C, 15N, 2H)

Isotopic tracer analysis is a powerful technique used to definitively track the metabolic fate of a compound. This involves synthesizing the compound of interest, in this case, this compound, with one or more atoms replaced by their stable, heavier isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D). When the labeled compound is administered to a research model, its metabolites can be unambiguously identified by mass spectrometry because they will exhibit a characteristic mass shift corresponding to the incorporated isotopes.

This method is invaluable for distinguishing drug-derived metabolites from endogenous compounds, especially when dealing with complex biological matrices. It also helps in elucidating metabolic pathways by revealing how the molecular scaffold of the parent drug is modified. For example, a mixture of labeled and unlabeled compound (e.g., a 1:1 ratio) can be administered, and metabolites will appear as distinctive doublet peaks in the mass spectrum, simplifying their detection in an untargeted analysis.

The table below illustrates how isotopic labeling would aid in the identification of a potential metabolite.

Table 3: Mass Spectrometric Signature of a Hypothetical Metabolite with and without Isotopic Labeling

| Compound | Isotopic Label | Expected Monoisotopic Mass (m/z) | Observed Pattern in MS |

|---|---|---|---|

| 3-(2-aminoethyl)benzamide (M1) | Unlabeled | 178.09 | Single peak at m/z 179.10 (as [M+H]⁺) |

| 3-(2-aminoethyl)benzamide (M1) | Labeled with four ¹³C atoms | 182.10 | Single peak at m/z 183.11 (as [M+H]⁺) |

This table is for illustrative purposes and contains hypothetical data.

Future Research Directions and Research Tool Applications

Development of Novel 3-(2-aminoethyl)-N-ethylbenzamide Derivatives with Enhanced Research Utility

The core structure of this compound offers multiple sites for chemical modification to generate novel derivatives with tailored properties for specific research applications. By systematically altering the ethylamine (B1201723) side chain, the N-ethyl group, and the aromatic ring, a diverse library of compounds can be synthesized. For instance, incorporating different functional groups could enhance binding affinity, selectivity, or cell permeability, making these new molecules more effective research tools.

Inspired by the development of other benzamide (B126) derivatives, future work could focus on creating derivatives of this compound that act as inhibitors for specific enzymes or receptor antagonists. Research has shown that novel benzamide derivatives can be designed to target enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1), which is crucial in DNA repair and a target in cancer therapy. nih.gov Similarly, modifications could be guided by the structure-activity relationships of known inhibitors of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation. mdpi.comnih.gov The synthesis of such derivatives would provide valuable tools for studying these fundamental biological processes.

The creation of a library of these novel compounds would be the first step in unlocking their potential. The following table outlines a hypothetical set of derivatives and their potential research applications, based on modifications to the parent structure.

| Derivative Name | Modification | Potential Research Application |

| N-((3-(2-aminoethyl)benzoyl)glycine) | Addition of a glycine (B1666218) moiety to the N-alkyl group | Studying peptide transporters and cellular uptake mechanisms |

| 3-(2-aminoethyl)-N-(2-hydroxyethyl)benzamide | Hydroxylation of the N-ethyl group | Investigating the role of hydrogen bonding in target interaction |

| 3-(2-(acetamido)ethyl)-N-ethylbenzamide | Acetylation of the primary amine | Probing the importance of the primary amine for biological activity |

| 5-bromo-3-(2-aminoethyl)-N-ethylbenzamide | Bromination of the aromatic ring | Serving as a heavy-atom derivative for X-ray crystallography studies |

Application of this compound as a Molecular Probe in Specific Biological Pathways

A key application for a novel chemical entity like this compound is its use as a molecular probe to investigate and elucidate specific biological pathways. Once a biological target is identified, the compound can be labeled with a fluorescent tag or a radioisotope, allowing for its visualization and tracking within cells or tissues.

For example, if derivatives of this compound are found to interact with tubulin, similar to other novel N-benzylbenzamide derivatives, they could be used to study the dynamics of the cytoskeleton. nih.gov Fluorescently labeled versions could be employed in high-resolution microscopy to observe microtubule polymerization and depolymerization in real-time, providing insights into processes like cell division and intracellular transport.

Furthermore, if the compound or its derivatives show affinity for kinetoplastid parasites, as has been observed with other N-phenylbenzamide derivatives, they could be developed into probes to study the unique biology of these organisms, which are responsible for diseases like leishmaniasis and sleeping sickness. nih.gov

The utility of this compound as a molecular probe is contingent on its binding characteristics, which can be determined through various biophysical techniques.

| Biophysical Technique | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, and thermodynamics |

| Surface Plasmon Resonance (SPR) | Association and dissociation kinetics |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural details of the compound-target interaction |

| X-ray Crystallography | High-resolution 3D structure of the bound complex |

Exploration of Additional Biological Targets and Mechanisms in Pre-clinical Models

A crucial area of future research will be to screen this compound and its derivatives against a wide array of biological targets to uncover novel mechanisms of action. High-throughput screening campaigns can be employed to test the compound's activity against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other important classes of proteins.

Pre-clinical models, both in vitro and in vivo, will be instrumental in this exploratory phase. For instance, cell-based assays can reveal effects on cell proliferation, apoptosis, and signal transduction pathways. nih.gov If the compound shows promise in, for example, inhibiting the growth of cancer cells, further investigation in animal models would be warranted to understand its efficacy and mechanism in a whole-organism context. nih.gov

The discovery of unexpected biological activities is a common feature in the study of novel chemical scaffolds. Benzamide derivatives have been investigated for a wide range of therapeutic applications, including as antipsychotics, antiemetics, and gastroprokinetic agents, highlighting the diverse biological roles of this chemical class. Therefore, an open-minded and systematic approach to target identification for this compound is essential.

Integration of Artificial Intelligence and Machine Learning in Benzamide Derivative Design and Prediction

The design and development of novel benzamide derivatives can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising candidates for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their physicochemical properties. nih.gov This approach has been successfully applied to benzamide derivatives in the context of developing antidiabetic drugs. nih.gov By building a QSAR model for this compound and its analogues, researchers can prioritize the synthesis of compounds with the highest predicted potency and most favorable properties.

Furthermore, generative AI models can design entirely new molecules with desired characteristics. chemrxiv.orgyoutube.com By providing the model with a set of target properties, such as high binding affinity for a specific protein and low predicted toxicity, the AI can generate novel chemical structures based on the benzamide scaffold. This in silico approach can dramatically reduce the time and cost associated with the discovery of new research tools. researchgate.netresearchgate.net

The synergy between experimental work and computational modeling will be key to unlocking the full potential of this compound as a versatile research tool.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-aminoethyl)-N-ethylbenzamide, and how can reaction conditions be optimized for higher yields?